8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.: 1266915-66-5
Cat. No.: VC2569942
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1266915-66-5 |
---|---|
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 8-tert-butyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14) |
Standard InChI Key | XBSMBZCYPYXPHA-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2 |
Canonical SMILES | CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2 |
Introduction
Chemical Identity and Properties
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. The detailed chemical identity information is presented below:
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and registry numbers:
Property | Value |
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CAS Registry Number | 1266915-66-5 |
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 8-tert-butyl-4H-1,4-benzoxazin-3-one |
Synonyms | 2H-1,4-Benzoxazin-3(4H)-one, 8-(1,1-dimethylethyl)-; SCHEMBL13145715; RAC91566 |
PubChem CID | 59485569 |
The compound features specific chemical identifiers that facilitate its cataloging in chemical databases and literature :
Identifier Type | Value |
---|---|
InChI | InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14) |
InChIKey | XBSMBZCYPYXPHA-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2 |
Structural Characteristics
The compound possesses a distinctive molecular structure consisting of a benzoxazine core with specific functional groups:
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A 1,4-benzoxazine core structure (fused benzene and oxazine rings)
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A carbonyl group (C=O) at the 3-position
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A tert-butyl substituent at the 8-position
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A dihydro configuration in the oxazine ring
This structural arrangement contributes to the compound's specific chemical reactivity and potential biological activities .
Synthetic Methodologies
The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be approached through several methodologies, drawing from established procedures for related benzoxazine derivatives.
Related Synthetic Examples
The synthesis of related 1,4-benzoxazine compounds offers valuable procedural insights. One documented approach for similar compounds involves:
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Reaction of 2-amino-substituted phenols with 2-chloroacetyl chloride in DMF using K2CO3 as a base
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Reduction using boron trifluoride etherate (BF3 etherate) and NaBH4 in THF
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Subsequent functionalization as required by the target structure
For example, the synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine involves:
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Initial reaction of 2-amino-4-nitrophenol with chloroacetyl chloride
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Formation of 6-nitro-4H-1,4-benzoxazin-3-one intermediate
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Reduction with NaBH4 and BF3 etherate to yield the dihydro derivative
These methodologies could be adapted for the synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one by utilizing an appropriately substituted starting material containing the tert-butyl group at the desired position.
Applications and Biological Activities
The 1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities.
Supplier | Catalog Reference | Available Quantities |
---|---|---|
CymitQuimica | 3D-RAC91566 | 50mg, 500mg |
Changzhou Hopschain Chemical Co., Ltd. | Not specified | Custom quantities |
Quantity | Approximate Price (EUR) |
---|---|
50mg | 597.00 |
500mg | 1,640.00 |
These prices indicate that the compound is primarily marketed for research purposes rather than bulk industrial applications .
Analytical Characterization
Analytical techniques are essential for confirming the identity and purity of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Chromatographic Methods
Purity assessment of the compound is typically performed using:
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Thin Layer Chromatography (TLC) on silica gel plates (visualized under UV light)
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS)
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one provides insights into its potential biological functions.
Key Structural Features
Several structural elements potentially influence the compound's biological activity:
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The benzoxazine heterocyclic core, which serves as a privileged structure in medicinal chemistry
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The tert-butyl group at position 8, which enhances lipophilicity and may affect membrane permeability
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The lactam functionality (cyclic amide) in the oxazine ring, which may participate in hydrogen bonding interactions with biological targets
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The dihydro configuration, which affects the conformational flexibility of the molecule
Comparison with Related Compounds
Similar compounds with demonstrated biological activities include:
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6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, which differs in the position of the tert-butyl group and includes an additional methyl substituent
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8-alkylamino-1,4-benzoxazine derivatives, which have demonstrated neuroprotective properties in experimental models of hypoxia
These relationships suggest potential biological targets and activities for 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, though specific studies would be required to confirm these hypotheses.
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